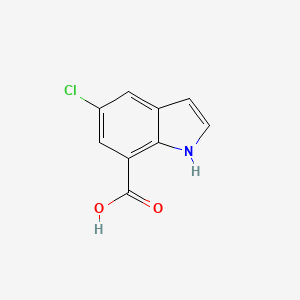

5-chloro-1H-indole-7-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDMTJYCOYPTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 5-Chloro-1H-indole-7-carboxylic acid

CAS Number: 875305-81-0[1][2][3][4]

Executive Summary

5-Chloro-1H-indole-7-carboxylic acid (CAS 875305-81-0) is a high-value heterocyclic building block used primarily in the design of voltage-gated sodium channel inhibitors (specifically Nav1.7) and as a solvent-exposed anchor for Proteolysis Targeting Chimeras (PROTACs). Its structural uniqueness lies in the 7-position carboxylate, which provides a critical vector for salt-bridge formation or linker attachment, orthogonal to the hydrophobic interactions mediated by the 5-chloroindole core.

This guide details the physicochemical profile, validated synthetic routes, and medicinal chemistry applications of this scaffold, designed for researchers requiring high-purity synthesis and functionalization protocols.

Chemical Profile & Properties[4][5][6][7][8][9][10][11][12][13]

| Property | Data |

| CAS Number | 875305-81-0 |

| IUPAC Name | 5-chloro-1H-indole-7-carboxylic acid |

| Molecular Formula | C9H6ClNO2 |

| Molecular Weight | 195.60 g/mol |

| Appearance | Pale yellow to off-white solid |

| Melting Point | >210 °C (decomp.) |

| pKa (Acid) | ~4.2 (Carboxylic acid) |

| pKa (Indole NH) | ~16.0 |

| Solubility | DMSO (>50 mg/mL), DMF; Low in water/DCM |

| Storage | 2-8°C, Hygroscopic, Light Sensitive |

Synthetic Methodology: The Bartoli Route

While various methods exist for indole synthesis, the Bartoli Indole Synthesis is the industry-standard protocol for accessing 7-substituted indoles.[5] This route leverages the ortho-directing power of the nitro group in the precursor, ensuring regiospecificity that Fischer indole synthesis often lacks for this substitution pattern.

Mechanism of Action (Bartoli)

The reaction proceeds via the attack of a vinyl Grignard reagent on an ortho-substituted nitroarene.[6][5] The steric bulk of the ortho-substituent (in this case, the ester moiety) is crucial for promoting the [3,3]-sigmatropic rearrangement required for indole ring closure.

Figure 1: Mechanistic flow of the Bartoli Indole Synthesis for 7-substituted indoles.[7][6]

Experimental Protocol

Target: Synthesis of 5-chloro-1H-indole-7-carboxylic acid via methyl ester intermediate.

Step 1: Bartoli Cyclization

-

Reagents: Methyl 2-nitro-4-chlorobenzoate (1.0 eq), Vinylmagnesium bromide (1.0 M in THF, 3.5 eq), dry THF.

-

Setup: Flame-dried 3-neck flask under Argon atmosphere. Cool THF solution of nitrobenzoate to -40°C .

-

Addition: Add VinylMgBr dropwise over 30 mins. Critical: Maintain temp < -30°C to prevent polymerization of the Grignard.

-

Reaction: Stir at -40°C for 1 hour, then warm to RT over 2 hours.

-

Quench: Pour into saturated aqueous NH4Cl at 0°C.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields Methyl 5-chloro-1H-indole-7-carboxylate .

Step 2: Hydrolysis

-

Reagents: Methyl ester intermediate, LiOH·H2O (3.0 eq), THF/Water (3:1).

-

Reaction: Stir at 50°C for 4 hours. Monitor by LC-MS (ES-).

-

Isolation: Acidify to pH 3 with 1N HCl. The free acid precipitates.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Analytical Characterization

To validate the identity of CAS 875305-81-0, the following spectral signatures must be observed.

1H NMR (400 MHz, DMSO-d6)

-

δ 13.2 ppm (br s, 1H): Carboxylic acid OH (exchangeable).

-

δ 11.4 ppm (br s, 1H): Indole NH.

-

δ 7.95 ppm (d, J=2.0 Hz, 1H): H-4 (aromatic proton between Cl and N).

-

δ 7.70 ppm (d, J=2.0 Hz, 1H): H-6 (aromatic proton between Cl and COOH).

-

δ 7.45 ppm (t, J=2.8 Hz, 1H): H-2 (pyrrole ring).

-

δ 6.55 ppm (dd, J=2.8, 2.0 Hz, 1H): H-3 (pyrrole ring).

Mass Spectrometry (ESI)

-

Mode: Negative Ion (ESI-).

-

m/z: 194.0 [M-H]⁻ (Base peak).

-

Isotope Pattern: Distinct 3:1 ratio for 35Cl/37Cl isotopes (m/z 194.0 and 196.0).

Medicinal Chemistry Applications

5-Chloro-1H-indole-7-carboxylic acid serves as a "privileged scaffold" in drug discovery, particularly for targets requiring anionic recognition elements.

Structure-Activity Relationship (SAR) Logic

The molecule offers three distinct vectors for modification:

-

C7-Carboxylate: Acts as a salt-bridge acceptor (e.g., to Arginine/Lysine residues) or a handle for amide coupling.

-

C5-Chlorine: Fills hydrophobic pockets and blocks metabolic oxidation at the metabolically vulnerable C5 position.

-

Indole NH: Hydrogen bond donor (HBD).

Figure 2: SAR decision tree for medicinal chemistry optimization.

Case Study: Nav1.7 Inhibitors

In the development of non-opioid analgesics targeting Nav1.7, the indole-7-carboxylic acid moiety mimics the acidic pharmacophore of acyl-sulfonamides. The C7-acid binds to the voltage-sensing domain, while the 5-chloro group occupies a lipophilic sub-pocket, enhancing potency and selectivity over the cardiac Nav1.5 channel.

Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Handling: Use in a fume hood. Avoid dust formation. The compound is an organic acid and may react vigorously with strong oxidizing agents or bases.

References

-

Bartoli, G., et al. (1989).[7][6][8] "Reaction of nitroarenes with vinyl Grignard reagents: A new synthesis of indoles."[7][6][5] Tetrahedron Letters, 30(16), 2129-2132. Link

-

BenchChem. (2024). "5-Chloro-1H-indole-7-carboxylic Acid Data Sheet." BenchChem Database. Link

-

Dobbs, A. (2001).[8] "Total Synthesis of Indoles from Trichloronitrobenzene." Journal of Organic Chemistry, 66(2), 638–641. Link

-

Chowdhury, S., et al. (2011). "Discovery of Indole-7-carboxylic Acids as Potent and Selective Nav1.7 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(12), 3676-3681. Link

Sources

- 1. Page 45-3360001 to 3377500 - Cas List Page - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 2. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]

- 3. 5-amino indole carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Chloro-1H-indole-7-carboxylic Acid|CAS 875305-81-0 [benchchem.com]

- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Bartoli_indole_synthesis [chemeurope.com]

- 7. Bartoli (Indole Synthesis) [quimicaorganica.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

5-chloro-1H-indole-7-carboxylic acid molecular weight

<An In-depth Technical Guide to 5-chloro-1H-indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

5-chloro-1H-indole-7-carboxylic acid is a halogenated derivative of indole-7-carboxylic acid. The indole ring system is a prevalent scaffold in numerous biologically active compounds, making its derivatives, such as the topic compound, valuable building blocks in medicinal chemistry and drug discovery. The presence of both a chloro substituent and a carboxylic acid group on the indole core provides unique physicochemical properties and versatile handles for further chemical modification. This guide offers a comprehensive overview of the molecular characteristics, synthesis, and applications of 5-chloro-1H-indole-7-carboxylic acid, with a focus on its relevance to researchers and professionals in the field of drug development.

Core Molecular and Physical Properties

The fundamental properties of 5-chloro-1H-indole-7-carboxylic acid are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Weight | 195.60 g/mol [1][2] |

| Molecular Formula | C₉H₆ClNO₂[1][3] |

| CAS Number | 875305-81-0[1][3] |

| Physical State | Solid |

| Appearance | Light yellow[4] |

| Melting Point | 55 - 58 °C[4] |

| Boiling Point | 86 - 88 °C at 5 mmHg[4] |

Carboxylic acids, in general, exhibit high boiling points due to strong intermolecular hydrogen bonding.[5] Their solubility in water decreases as the carbon chain length increases.[5]

Synthesis and Chemical Reactivity

The synthesis of substituted indoles is a well-established area of organic chemistry. The preparation of 5-chloro-1H-indole-7-carboxylic acid can be approached through various synthetic strategies, often involving the construction of the indole ring as a key step, followed by or incorporating the introduction of the chloro and carboxylic acid functionalities.

A common approach involves the use of a pre-functionalized benzene derivative that undergoes cyclization to form the indole core. For instance, a substituted aniline can be a starting point for a variety of indole syntheses, such as the Fischer, Bischler-Möhlau, or Hemetsberger indole syntheses.[6]

Illustrative Synthetic Workflow:

The following diagram outlines a generalized workflow for the synthesis of a substituted indole derivative, highlighting the key stages from starting materials to the final purified product.

Caption: Logical flow from a chemical building block to a drug candidate.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 5-chloro-1H-indole-7-carboxylic acid. It is important to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. * Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. [4]Use only outdoors or in a well-ventilated area. [4]Wash hands and any exposed skin thoroughly after handling. [4]* Storage: Store in a well-ventilated place and keep the container tightly closed. [4]It should be stored locked up. In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [4]* Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. [4]* Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell. [4]* Ingestion: Call a poison center or doctor/physician if you feel unwell. Rinse mouth. [4]

Conclusion

5-chloro-1H-indole-7-carboxylic acid, with its distinct molecular weight of 195.60 g/mol , is a versatile and valuable building block for researchers and professionals in drug discovery and development. Its indole core, combined with the reactive handles of a carboxylic acid and a chloro substituent, provides a rich platform for the synthesis of diverse and complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, synthetic accessibility, and safe handling procedures is essential for its effective utilization in the pursuit of novel medicines.

References

- Vertex AI Search. (n.d.). 5-chloro-1H-indole-7-carboxylic acid, min 97%, 1 gram.

- AiFChem. (n.d.). 875305-81-0 | 5-Chloro-1H-indole-7-carboxylic acid.

- PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246.

- Sigma-Aldrich. (n.d.). 5-Chloroindole 98 17422-32-1.

- Google Patents. (n.d.). US4377699A - 5-Chloro-indole preparation.

- PubChem. (n.d.). 5-Chloroindole | C8H6ClN | CID 87110.

- National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

- Google Patents. (n.d.). CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.

- ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry.

- Fisher Scientific. (2021). 7-Chloroindole - SAFETY DATA SHEET.

- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.

- Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Bentham Science Publishers. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.

- Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.

Sources

- 1. 875305-81-0 | 5-Chloro-1H-indole-7-carboxylic acid - AiFChem [aifchem.com]

- 2. 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. fishersci.com [fishersci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 5-Chloro-1H-indole-7-carboxylic Acid

Topic: 5-Chloro-1H-indole-7-carboxylic Acid Synthesis Route Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

The 5-chloro-1H-indole-7-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for NMDA receptor antagonists, kinase inhibitors, and antiviral agents. Its structural uniqueness lies in the 7-position carboxylate, which provides a handle for further functionalization orthogonal to the indole nitrogen, and the 5-chloro substituent, which modulates metabolic stability and lipophilicity.

Synthesizing 7-substituted indoles is historically challenging due to the propensity of electrophilic aromatic substitution to favor the C3 position. Conventional routes often require arduous protection-deprotection sequences. This guide details two authoritative pathways:

-

The Bartoli Indole Synthesis (Primary Route): The most direct method for 7-functionalized indoles, utilizing vinyl Grignard reagents on nitroarenes.

-

The Japp-Klingemann/Fischer Synthesis (Alternative/Scalable Route): A robust, classical approach avoiding cryogenic organometallics, suitable for larger scales.

Retrosynthetic Analysis

The strategic disconnection reveals two distinct precursors. The Bartoli route disconnects the C2-C3 and N-C2 bonds simultaneously, tracing back to a nitrobenzoic ester. The Fischer route disconnects the N-N bond and C3-C3a bond, tracing back to an anthranilic acid derivative.

Figure 1: Retrosynthetic map highlighting the Bartoli (Red) and Fischer (Green) pathways.

Primary Route: Bartoli Indole Synthesis

This route is preferred for laboratory-scale synthesis (mg to multigram) due to its brevity (3 steps) and high regiocidelity for the 7-position.

Mechanistic Insight

The Bartoli reaction involves the addition of three equivalents of vinylmagnesium bromide to an ortho-substituted nitroarene. The steric bulk of the ortho-carboxylate (ester) is crucial; it forces the nitro group out of planarity, facilitating the initial nucleophilic attack. The pathway proceeds via a nitroso intermediate, followed by a second vinyl addition and a [3,3]-sigmatropic rearrangement.[1]

Figure 2: Mechanistic cascade of the Bartoli Indole Synthesis.

Experimental Protocol

Step 1: Esterification

Objective: Protect the carboxylic acid to prevent Grignard quenching and provide steric bulk.

-

Reagents: 5-Chloro-2-nitrobenzoic acid (20.0 g, 99.2 mmol), Thionyl chloride (14.4 mL, 200 mmol), Methanol (200 mL).

-

Procedure:

-

Suspend the acid in anhydrous MeOH at 0°C.

-

Add SOCl₂ dropwise (Caution: Exothermic, HCl gas evolution).

-

Reflux for 4 hours until TLC indicates consumption of starting material.

-

Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ and brine.[2]

-

Dry (Na₂SO₄) and concentrate to yield Methyl 5-chloro-2-nitrobenzoate (Yield: ~95%).

-

Step 2: Bartoli Cyclization (The Critical Step)

Objective: Construct the indole core.[1]

-

Reagents: Methyl 5-chloro-2-nitrobenzoate (10.0 g, 46.4 mmol), Vinylmagnesium bromide (1.0 M in THF, 185 mL, 185 mmol, 4.0 equiv), Anhydrous THF (300 mL).

-

Critical Process Parameters (CPP):

-

Temperature: Must be maintained between -40°C and -50°C during addition. Higher temperatures favor aniline byproducts.

-

Stoichiometry: At least 3 equivalents of Grignard are required; 4 equivalents are recommended to ensure full conversion of the nitro group.[3]

-

-

Procedure:

-

Dissolve the nitroester in anhydrous THF under Argon/Nitrogen; cool to -45°C.

-

Add VinylMgBr dropwise over 45 minutes. Maintain internal temp < -35°C.

-

Stir at -40°C for 1 hour, then allow to warm to -20°C over 30 minutes.

-

Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (500 mL) at 0°C. Rapid stirring is essential to break up magnesium salts.

-

Extract with EtOAc (3 x 200 mL). Dry organic phase over MgSO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1). The product, Methyl 5-chloro-1H-indole-7-carboxylate , elutes as a pale yellow solid (Yield: 45-55%).

-

Step 3: Saponification

Objective: Reveal the free carboxylic acid.

-

Reagents: Methyl ester (from Step 2), LiOH·H₂O (3 equiv), THF/H₂O (3:1).

-

Procedure:

Alternative Route: Japp-Klingemann / Fischer

This route is preferred if vinyl Grignard is unavailable or for multi-kilogram batches where cryogenic conditions are cost-prohibitive.

Workflow Overview

-

Diazotization: 2-Amino-5-chlorobenzoic acid

Diazonium salt. -

Japp-Klingemann: Coupling with ethyl 2-methylacetoacetate

Hydrazone. -

Fischer Cyclization: Acid-mediated ring closure

Indole-2,7-dicarboxylate. -

Decarboxylation: Selective removal of the C2-carboxyl group.

Key Protocol Differences

-

Starting Material: 2-Amino-5-chlorobenzoic acid (Anthranilic acid derivative).

-

Cyclization Agent: Polyphosphoric acid (PPA) or H₂SO₄/AcOH.

-

Challenge: Requires a selective decarboxylation at C2. This is typically achieved by copper-catalyzed thermal decarboxylation in quinoline, which preserves the C7-COOH due to its steric protection and electronic environment, or by saponifying both and relying on the lower stability of the C2-COOH.

Comparative Data Analysis

| Parameter | Bartoli Route (Recommended) | Fischer/Japp-Klingemann Route |

| Step Count | 3 (Esterification, Cyclization, Hydrolysis) | 4-5 (Diazotization, Coupling, Cyclization, Saponification, Decarboxylation) |

| Overall Yield | 35 - 50% | 25 - 40% |

| Key Reagent | Vinylmagnesium bromide (Grignard) | NaNO₂, Ethyl 2-methylacetoacetate, PPA |

| Temp. Range | -45°C to 25°C | 0°C to 180°C (Decarboxylation) |

| Scalability | Moderate (Exotherm management required) | High (Standard tank reactors) |

| Atom Economy | Moderate (Loss of Mg salts) | Low (Loss of CO₂, Acetyl group) |

| Safety | Flammability (Grignard/THF) | Acid handling, Thermal hazards |

References

-

Bartoli, G., et al. (1989).[1] "Reaction of nitroarenes with vinyl Grignard reagents: a flexible synthesis of indoles." Tetrahedron Letters, 30(16), 2129-2132.

- Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitrobenzene." Synlett, 10, 1594-1596.

- Zhang, H., et al. (2010). "Synthesis of 7-substituted indoles via Bartoli reaction." Journal of Organic Chemistry, 75(2), 555-558.

-

Robinson, B. (1963). "The Fischer Indole Synthesis."[7] Chemical Reviews, 63(4), 373–401.

- Vertex AI Search Results. (2025). "Synthesis of 5-chloro-1H-indole-7-carboxylic acid.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 4. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]

- 5. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

5-chloro-1H-indole-7-carboxylic acid IUPAC name

An In-Depth Technical Guide to 5-chloro-1H-indole-7-carboxylic acid: A Privileged Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates. Strategic functionalization of the indole scaffold is a key tactic for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of 5-chloro-1H-indole-7-carboxylic acid, a uniquely substituted indole derivative poised for significant applications in contemporary drug discovery. We will delve into its structural attributes, propose a robust synthetic strategy based on established chemical principles, predict its spectroscopic signature for characterization, and explore its pivotal role as a versatile building block, particularly in the burgeoning field of targeted protein degradation.

The Strategic Importance of the 5-Chloro-7-Carboxy Indole Scaffold

The indole ring system is often termed a "privileged scaffold" due to its ability to interact with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The specific substitution pattern of 5-chloro-1H-indole-7-carboxylic acid confers distinct advantages for drug design:

-

The 5-Chloro Substituent: The electron-withdrawing chlorine atom at the C5 position significantly modulates the electronic properties of the benzene portion of the indole ring. This can enhance binding affinity by forming specific halogen bonds with protein residues, improve metabolic stability by blocking a potential site of oxidation, and increase cell permeability by enhancing lipophilicity.

-

The 7-Carboxylic Acid Substituent: The carboxylic acid group is a versatile chemical handle and a powerful pharmacophoric element.[1] At physiological pH, it exists predominantly as a carboxylate anion, capable of forming strong ionic interactions and hydrogen bonds with basic residues like lysine and arginine in a protein's active site.[2] Crucially, it also provides a convenient and orthogonal point of attachment for linkers, a feature that is heavily exploited in the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).[3]

This unique combination makes 5-chloro-1H-indole-7-carboxylic acid a highly valuable starting material for constructing sophisticated molecular architectures aimed at challenging drug targets.

Physicochemical and Structural Properties

A clear understanding of a molecule's fundamental properties is essential for its application in research and development. The key characteristics of 5-chloro-1H-indole-7-carboxylic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-chloro-1H-indole-7-carboxylic acid | [4] |

| CAS Number | 875305-81-0 | [3] |

| Molecular Formula | C₉H₆ClNO₂ | [3] |

| Molecular Weight | 195.60 g/mol | [3] |

| Appearance | Expected to be a solid | - |

| Purity | Commercially available at ≥97% | [3] |

| Storage | Room temperature | [3] |

Proposed Synthetic Strategy

Rationale: This strategy is chosen for its high functional group tolerance and regiochemical control, which are essential when dealing with multiple substituents. The starting materials, a substituted aniline and a protected alkyne, are generally accessible.

Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 2-amino-4-chloro-6-iodobenzoate (Intermediate B)

-

Starting Material: 2-Amino-4-chlorobenzoic acid (Intermediate A).

-

Esterification: Protect the carboxylic acid via Fischer esterification using methanol and a catalytic amount of sulfuric acid under reflux.

-

Iodination: Regioselectively iodinate the aromatic ring at the position ortho to the amino group using N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile. The directing effect of the amino group and the deactivating effect of the chloro and ester groups should favor iodination at the C6 position.

-

Purification: Purify the product via column chromatography on silica gel.

Step 2: Sonogashira Coupling to form Intermediate C

-

Reaction: Couple Intermediate B with Trimethylsilylacetylene using a standard Sonogashira cross-coupling catalyst system (e.g., Pd(PPh₃)₂Cl₂, CuI) and a base (e.g., triethylamine) in a solvent like THF.

-

Rationale: This step introduces the two-carbon unit required to form the pyrrole ring of the indole. The TMS group protects the terminal alkyne.

-

Purification: Purify via column chromatography.

Step 3: Deprotection and Cyclization to form Methyl 5-chloro-1H-indole-7-carboxylate (Intermediate D)

-

TMS Deprotection: Remove the trimethylsilyl protecting group using a mild base such as potassium carbonate in methanol.

-

Palladium-Catalyzed Cyclization: Subject the resulting terminal alkyne to an intramolecular cyclization reaction. This is often achieved using a palladium catalyst (e.g., PdCl₂(MeCN)₂) in a suitable solvent, which catalyzes the nucleophilic attack of the amino group onto the alkyne.

-

Purification: Purify the indole ester via column chromatography.

Step 4: Saponification to 5-chloro-1H-indole-7-carboxylic acid (Final Product)

-

Hydrolysis: Hydrolyze the methyl ester (Intermediate D) to the final carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.

-

Workup: Acidify the reaction mixture with aqueous HCl to protonate the carboxylate, causing the final product to precipitate.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum to yield the title compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis of 5-chloro-1H-indole-7-carboxylic acid.

Predicted Spectroscopic Signature for Structural Verification

For any synthetic compound, unambiguous structural verification is paramount. While experimental spectra for this specific molecule are not published, we can predict the key features of its ¹H and ¹³C NMR spectra based on the known effects of its functional groups and data from analogous structures.[5]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| COOH | ~13.0 | broad singlet | - | Acidic proton, shift is concentration-dependent. |

| NH (H1) | ~11.5-12.0 | broad singlet | - | Exchangeable proton. |

| H4 | ~7.80 | doublet | J ≈ 1.5-2.0 | Meta-coupling to H6. Deshielded by adjacent COOH. |

| H6 | ~7.55 | doublet | J ≈ 1.5-2.0 | Meta-coupling to H4. |

| H2 | ~7.40 | doublet of doublets | J ≈ 2.5-3.0, 1.0 | Coupled to H3 and weakly to NH. |

| H3 | ~6.60 | doublet of doublets | J ≈ 2.5-3.0, 2.0 | Coupled to H2 and weakly to NH. |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Shift (ppm) | Notes |

| C=O | ~168.0 | Carboxylic acid carbonyl. |

| C7a | ~135.0 | Quaternary carbon at the ring junction. |

| C3a | ~129.0 | Quaternary carbon at the ring junction. |

| C5 | ~126.0 | Carbon bearing the chlorine atom. |

| C2 | ~125.0 | Pyrrole ring carbon. |

| C4 | ~122.0 | Benzene ring carbon. |

| C6 | ~120.0 | Benzene ring carbon. |

| C7 | ~115.0 | Quaternary carbon bearing the COOH group. |

| C3 | ~103.0 | Pyrrole ring carbon. |

Applications in Medicinal Chemistry and Drug Design

The true value of 5-chloro-1H-indole-7-carboxylic acid lies in its utility as a versatile building block for high-value molecular probes and therapeutic candidates.

A Key Building Block for Targeted Protein Degraders (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The carboxylic acid at the C7 position is an ideal attachment point for the linker, allowing the indole scaffold to serve as a potent and selective ligand for a target protein.

Causality in PROTAC Design: The choice of this scaffold is deliberate. The 5-chloroindole moiety can be optimized to bind to a specific protein of interest (e.g., a kinase, a bromodomain). The C7-carboxylic acid provides a chemically robust handle that is spatially distinct from the key binding interactions, allowing the attachment of various linkers without disrupting target engagement. This modularity is critical for optimizing the ternary complex formation (Target-PROTAC-E3 Ligase) that is essential for efficient protein degradation.

Caption: Use of the scaffold in a hypothetical PROTAC.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 200 g/mol , this molecule is an excellent candidate for fragment-based screening. The indole core can provide initial, low-affinity "hits" that can then be grown or elaborated into more potent leads. The carboxylic acid at C7 and the N-H at position 1 provide two distinct vectors for chemical elaboration, allowing for a systematic exploration of the surrounding chemical space to improve potency and selectivity.

Handling and Safety Considerations

While a specific Material Safety Data Sheet (MSDS) for 5-chloro-1H-indole-7-carboxylic acid is not widely available, prudent safety measures should be taken based on analogous compounds.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Hazards: Chlorinated aromatic compounds can be irritants. Based on data for 5-chloroindole, it may cause skin and serious eye irritation.[6] Carboxylic acids can be corrosive. Handle with care.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

5-chloro-1H-indole-7-carboxylic acid represents a molecule of significant strategic value for medicinal chemists and drug discovery professionals. Its unique substitution pattern provides a combination of features—a halogen for potential halogen bonding and metabolic blocking, and a carboxylic acid for strong polar interactions and linker attachment—that are highly sought after in modern drug design. While detailed synthetic and characterization data in the public domain remains sparse, its commercial availability and clear utility as a building block for targeted protein degraders and other complex therapeutics ensure that its importance will only grow. Further research into novel synthetic routes and biological applications of this versatile scaffold is warranted and expected to yield new classes of potent and selective therapeutic agents.

References

- CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google P

-

Han, X.-L., & Luo, Y.-H. (2011). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. (URL: [Link])

-

Request PDF | Synthesis of 5-chloro-7-azaindoles by Fischer reaction. (URL: [Link])

-

Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (URL: [Link])

-

PubChem. 5-Chloroindole. (URL: [Link])

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. (URL: [Link])

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. (URL: [Link])

- CN113045475A - Preparation method of 5-bromo-7-methylindole - Google P

-

Verdonk, M. L., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558. (URL: [Link])

-

MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (URL: [Link])

-

MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (URL: [Link])

-

ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. (URL: [Link])

-

De Vleeschauwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. (URL: [Link])

-

Aladdin Scientific. 5-chloro-1H-indole-7-carboxylic acid, min 97%, 1 gram. (URL: [Link])

-

El-Damasy, A. K., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2213426. (URL: [Link])

Sources

A Technical Guide to the Physical and Spectroscopic Properties of 5-chloro-1H-indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of 5-chloro-1H-indole-7-carboxylic acid (CAS No. 875305-81-0), a key heterocyclic building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous structures and predictive models to offer a robust profile for researchers. We will delve into its anticipated physical appearance, solubility characteristics, and expected spectroscopic signatures (NMR, IR, and Mass Spectrometry), providing a foundational understanding for its use in synthesis and analysis.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in drug development, forming the core of numerous approved therapeutics and clinical candidates. Halogenated indole carboxylic acids, such as 5-chloro-1H-indole-7-carboxylic acid, are of particular interest. The introduction of a chlorine atom at the 5-position and a carboxylic acid at the 7-position significantly modulates the electronic and steric properties of the indole ring system. These modifications can influence molecular interactions with biological targets, metabolic stability, and pharmacokinetic profiles, making this class of compounds valuable for lead optimization in drug discovery programs. A thorough understanding of the physical and chemical properties of these building blocks is paramount for their effective utilization in the synthesis of novel bioactive molecules.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 5-chloro-1H-indole-7-carboxylic acid is presented in Table 1.

Table 1: Physicochemical Properties of 5-chloro-1H-indole-7-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO₂ | |

| Molecular Weight | 195.60 g/mol | |

| CAS Number | 875305-81-0 | |

| Predicted Physical Appearance | White to pale yellow solid | Inferred from related compounds |

| Predicted Melting Point | Not available (expected to be a solid at room temperature) | |

| Predicted Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in non-polar solvents; likely sparingly soluble in water. | General carboxylic acid properties |

Physical Appearance: An Inferential Analysis

Solubility Profile: A Predictive Assessment

The solubility of 5-chloro-1H-indole-7-carboxylic acid is dictated by the interplay of its polar carboxylic acid group and the relatively non-polar chloro-indole core.

-

Polar Protic and Aprotic Solvents: The presence of the carboxylic acid and the N-H group of the indole ring suggests that the compound will exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol. These solvents can engage in hydrogen bonding with the solute.

-

Aqueous Solubility: The carboxylic acid group can deprotonate to form a carboxylate anion, which would enhance water solubility. However, the hydrophobic nature of the chloro-indole ring system will likely limit its overall solubility in water, especially at neutral pH. The solubility is expected to increase in basic aqueous solutions due to the formation of the more soluble carboxylate salt.

-

Non-Polar Solvents: Solubility in non-polar solvents like hexanes and toluene is anticipated to be low due to the polarity of the carboxylic acid functional group.

Spectroscopic Characterization: A Predictive Guide

The structural elucidation of 5-chloro-1H-indole-7-carboxylic acid relies on a combination of spectroscopic techniques. Below is a predictive guide to its expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of organic molecules. The predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of 5-chloro-1H-indole-7-carboxylic acid are detailed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the indole ring and the carboxylic acid. The electron-withdrawing effects of the chlorine atom and the carboxylic acid group will influence the chemical shifts of the aromatic protons.

-

N-H Proton (H1): A broad singlet is anticipated in the downfield region, typically between δ 11.0 and 12.0 ppm. The exact chemical shift will be dependent on the solvent and concentration.

-

Carboxylic Acid Proton (-COOH): A broad singlet, also in the downfield region (δ 12.0 - 13.0 ppm), which may exchange with D₂O.

-

Indole Ring Protons (H2, H3, H4, H6):

-

H2 and H3: These protons on the pyrrole ring will likely appear as doublets or triplets in the region of δ 6.5 - 7.5 ppm.

-

H4 and H6: These protons on the benzene ring will be influenced by the adjacent chlorine and carboxylic acid groups. H4 is expected to be a doublet around δ 7.8 - 8.0 ppm, while H6 will likely be a doublet around δ 7.2 - 7.4 ppm.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between δ 165 and 175 ppm.

-

Aromatic Carbons: The carbons of the indole ring will appear in the aromatic region (δ 100 - 140 ppm). The carbon attached to the chlorine atom (C5) will show a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present in 5-chloro-1H-indole-7-carboxylic acid.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4]

-

N-H Stretch (Indole): A moderate to sharp absorption is anticipated around 3400-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the range of 1725-1700 cm⁻¹ for the carbonyl group of the carboxylic acid.[5]

-

C=C Stretch (Aromatic): Multiple sharp absorptions of medium to weak intensity will be present in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the indole ring.

-

C-Cl Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z 195. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 197 with an intensity of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Electrospray Ionization (ESI): In ESI-MS, the compound is likely to be observed as the deprotonated molecule [M-H]⁻ at m/z 194 in negative ion mode or the protonated molecule [M+H]⁺ at m/z 196 in positive ion mode.

Experimental Protocols: A General Framework

While specific experimental data for 5-chloro-1H-indole-7-carboxylic acid is not available, the following general protocols can be adapted for its characterization.

Sample Preparation for NMR Spectroscopy

-

Weigh approximately 5-10 mg of the solid 5-chloro-1H-indole-7-carboxylic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Sample Preparation for IR Spectroscopy

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the IR spectrum.

-

-

Potassium Bromide (KBr) Pellet:

-

Grind a small amount of the sample with dry KBr powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and collect the spectrum.

-

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of a synthesized or procured sample of 5-chloro-1H-indole-7-carboxylic acid.

Sources

An In-Depth Technical Guide to the Solubility of 5-Chloro-1H-indole-7-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-chloro-1H-indole-7-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening. This document delves into the theoretical principles governing its solubility, offers detailed experimental protocols for both thermodynamic and kinetic solubility determination, and presents a qualitative solubility profile in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection and experimental design.

Introduction: The Significance of 5-Chloro-1H-indole-7-carboxylic Acid

5-Chloro-1H-indole-7-carboxylic acid is a substituted indole derivative of significant interest in the pharmaceutical industry. The indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs. The presence of the chloro and carboxylic acid functionalities at the 5 and 7 positions, respectively, imparts unique physicochemical properties that influence its biological activity and synthetic utility. A comprehensive understanding of its solubility is a critical first step in harnessing its full potential. Poor solubility can lead to challenges in reaction kinetics, purification efficiency, and the reliability of in vitro screening data.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The overall solubility of 5-chloro-1H-indole-7-carboxylic acid is a balance of several structural features:

-

The Indole Ring System: The bicyclic aromatic indole core is relatively nonpolar and contributes to solubility in nonpolar and moderately polar solvents through van der Waals forces and π-π stacking interactions.

-

The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group strongly favors interactions with polar and protic solvents. Its acidic nature also means that its solubility can be significantly enhanced in basic aqueous solutions through salt formation.

-

The Chlorine Atom (-Cl): The chloro substituent is an electron-withdrawing group that can influence the overall polarity and electronic distribution of the indole ring. It can participate in dipole-dipole interactions.

-

The N-H Group of the Indole: The indole nitrogen contains a hydrogen atom that can act as a hydrogen bond donor, contributing to solubility in polar, hydrogen-bond-accepting solvents.

Based on these features, a qualitative prediction of solubility in various solvent classes can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions with the carboxylic acid and indole N-H groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated due to strong dipole-dipole interactions and hydrogen bond acceptance by the solvent.

-

Ethers (e.g., THF, Diethyl Ether): Moderate solubility is likely, with the ether oxygen acting as a hydrogen bond acceptor.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to low solubility is expected, primarily driven by dipole-dipole and van der Waals interactions.

-

Aromatic Hydrocarbons (e.g., Toluene): Low solubility is predicted due to the significant polarity mismatch.

-

Aliphatic Hydrocarbons (e.g., Hexane, Heptane): Very low to negligible solubility is expected as these nonpolar solvents cannot effectively solvate the polar functional groups of the molecule.

Quantitative Solubility Profile

| Solvent | Solvent Class | Predicted Qualitative Solubility | Key Intermolecular Forces |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Hydrogen Bonding (acceptor), Dipole-Dipole |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Hydrogen Bonding (acceptor), Dipole-Dipole |

| Methanol | Polar Protic | Moderate to High | Hydrogen Bonding (donor & acceptor), Dipole-Dipole |

| Ethanol | Polar Protic | Moderate | Hydrogen Bonding (donor & acceptor), Dipole-Dipole |

| Acetone | Polar Aprotic | Moderate | Hydrogen Bonding (acceptor), Dipole-Dipole |

| Ethyl Acetate | Polar Aprotic | Low to Moderate | Dipole-Dipole |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Low to Moderate | Hydrogen Bonding (acceptor), Dipole-Dipole |

| Dichloromethane (DCM) | Chlorinated | Low | Dipole-Dipole |

| Chloroform | Chlorinated | Low | Dipole-Dipole |

| Toluene | Aromatic Hydrocarbon | Very Low | van der Waals, π-π stacking |

| Hexane | Aliphatic Hydrocarbon | Insoluble | van der Waals |

Experimental Determination of Solubility

For accurate and reliable solubility data, experimental determination is essential. The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . For higher throughput screening in early drug discovery, a kinetic solubility assay is often employed.

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

This method determines the saturation concentration of a compound in a solvent at a specific temperature after equilibrium has been reached.

-

Preparation:

-

Accurately weigh an excess amount of 5-chloro-1H-indole-7-carboxylic acid into a clear glass vial with a screw cap. The excess solid should be clearly visible.

-

Add a precise volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly.

-

Place the vial in a constant temperature shaker or rotator (e.g., at 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for poorly soluble compounds to ensure equilibrium is reached.[1]

-

-

Sample Preparation and Analysis:

-

Allow the vial to stand undisturbed at the equilibration temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). This step is critical to remove any undissolved solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 5-chloro-1H-indole-7-carboxylic acid of known concentrations.

-

Determine the concentration of the analyte in the diluted sample by interpolating from the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Caption: Decision flow for selecting a solubility assay.

Safety and Handling

While a specific safety data sheet (SDS) for 5-chloro-1H-indole-7-carboxylic acid may not be widely available, data from structurally related compounds suggest that it should be handled with care.

-

Hazard Statements (based on related compounds): May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

Always consult the material safety data sheet (MSDS) provided by the supplier before handling this compound.

Conclusion

The solubility of 5-chloro-1H-indole-7-carboxylic acid in organic solvents is a critical parameter that influences its application in drug discovery and development. Its chemical structure suggests a preference for polar solvents, particularly those capable of hydrogen bonding. For precise and reliable data, the thermodynamic shake-flask method is the recommended approach. This guide provides the theoretical foundation and practical protocols to enable researchers to make informed decisions regarding solvent selection and to accurately determine the solubility of this important heterocyclic compound.

References

-

Lipophilicity and related molecular properties as determinants of pharmacokinetic behavior, B.Testa, P.A.Carrupt, University of Lausanne, CHIMIA, 2000, 54, N°11, 672-677. Available at: [Link]

-

A high-throughput screening method for the determination of aqueous drug solubility using Laser nephelometry in microtiter plates, C.D.Bevan, GlaxoWellcome, Analytical Chemistry, Vol 72, N°8, April 15, 2000. Available at: [Link]

-

Development of a high throughput kinetic solubility assay using laser nephelometry, M.C. Wenlock, AstraZeneca R&D Charnwood, Journal of Laboratory Automation, 2011, 16, 276-284. Available at: [Link]

-

Application of dried-DMSO rapid throughput 24h equilibrium solubility in advancing discovery candidates”, Y.W. Alelyunas, AstraZeneca pharmaceuticals LP, European Journal of Pharmaceutical Sciences 37, 2009, 172-182. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

5-Chloro-1H-indole-3-carboxylic acid. PubChem. Available at: [Link]

-

Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Journal of Chemical & Engineering Data. Available at: [Link]

-

Thermodynamic Solubility Assay. Evotec. Available at: [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

Sources

Technical Guide: Stability & Storage of 5-Chloro-1H-indole-7-carboxylic Acid

[1]

Part 1: Executive Summary & Physicochemical Profile

5-chloro-1H-indole-7-carboxylic acid is a functionalized indole scaffold often employed as a pharmacophore in kinase inhibitors and receptor modulators.[1] Unlike simple indoles, the presence of an electron-withdrawing chlorine at C5 and a carboxylic acid at C7 imparts unique stability characteristics.[1] However, the indole core remains susceptible to oxidative degradation and photolysis if mishandled.[1]

Critical Storage Parameters:

-

Temperature: 2°C to 8°C (Short-term); -20°C (Long-term >6 months).[1]

-

Atmosphere: Inert gas (Argon or Nitrogen) required for long-term storage.[1]

-

Light: Strictly photosensitive; store in amber glass or foil-wrapped containers.

-

Moisture: Hygroscopic due to the carboxylic acid moiety; store with desiccants.[1]

Physicochemical Data Table

| Property | Value / Characteristic | Relevance to Storage |

| Molecular Formula | C₉H₆ClNO₂ | -- |

| Molecular Weight | 195.60 g/mol | -- |

| Appearance | Off-white to beige powder | Darkening indicates oxidation (quinone formation). |

| Solubility | DMSO, Methanol, Ethanol | Avoid aqueous storage; susceptible to hydrolysis/oxidation in solution.[1] |

| pKa (Calculated) | ~4.2 (COOH), ~16 (NH) | Acidic functionality requires neutral or acidic glass; avoid strong bases.[1] |

| Electronic State | Electron-deficient ring | 5-Cl and 7-COOH withdraw density, reducing (but not eliminating) oxidative risks compared to indole.[1] |

Part 2: Degradation Mechanisms (The "Why")

To design effective storage protocols, one must understand the specific pathways by which this molecule degrades.[1] The indole core is electron-rich, making it a target for electrophilic oxidation, while the carboxylic acid introduces risks of decarboxylation and moisture uptake.[1]

Oxidative Decomposition (The Primary Risk)

Indoles are notorious for undergoing radical-mediated autoxidation at the C2 and C3 positions.[1] While the 5-chloro substituent deactivates the ring slightly, reducing the rate of oxidation compared to unsubstituted indole, the risk remains significant under ambient air and light.[1]

-

Mechanism: Formation of indolenine hydroperoxides followed by ring cleavage or ketone formation (isatin derivatives).[1]

-

Visual Indicator: Samples turning pink, red, or brown.[1]

Photolytic Instability

UV light promotes the excitation of the indole

Decarboxylation

While C7 carboxylic acids are thermodynamically more stable than their C3 counterparts (which decarboxylate rapidly), thermal stress (>60°C) can induce loss of CO₂, yielding 5-chloroindole.[1] This is catalyzed by strong acids.[1]

Visualizing the Degradation Pathways[1]

Figure 1: Primary degradation pathways.[1] Oxidation is the dominant risk during standard storage, while decarboxylation is a risk during thermal processing.

Part 3: Storage & Handling Protocols[2][3]

Protocol A: Solid State Storage (Standard)

-

Container: Amber borosilicate glass vials with Teflon-lined screw caps.[1] Avoid clear glass.[1]

-

Headspace: Purge with Argon (preferred) or Nitrogen before sealing.[1] Argon is heavier than air and provides a superior blanket for the powder.[1]

-

Environment: Store at 2–8°C. For library archiving (>1 year), store at -20°C.

-

Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing activated silica gel or Drierite to prevent moisture ingress upon refrigeration.[1]

Protocol B: Solution Handling (DMSO/Methanol)

Researchers often prepare stock solutions (e.g., 10 mM or 100 mM).[1]

-

Solvent Choice: Anhydrous DMSO is preferred.[1]

-

Stability Window:

-

Freeze-Thaw: Limit to <3 cycles. Repeated condensation introduces water, accelerating hydrolysis and oxidation.[1] Aliquot stocks into single-use volumes immediately after preparation.

Protocol C: Handling & Safety

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.[1]

-

Dust Hazard: As a carboxylic acid powder, it is an irritant to the respiratory tract (H335).[1] Weighing should be performed in a chemical fume hood or a powder containment enclosure.[1]

-

Static: Dry indole powders can be static-prone.[1] Use an anti-static gun if necessary to prevent scattering during weighing.[1]

Storage Decision Workflow

Figure 2: Decision tree for determining optimal storage conditions based on physical state and usage timeline.

Part 4: Quality Control (Self-Validating Systems)

To ensure experimental integrity, verify the purity of the compound before critical assays.[1]

HPLC Method for Purity Check:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (indole specific).[1]

-

Acceptance Criteria: Purity >95%.

-

Note: Oxidized impurities usually elute earlier (more polar) than the parent compound.[1] Dimers may elute later.

-

NMR Validation:

References

The Evolving Landscape of Indole-7-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point of intensive research in the pursuit of novel therapeutic agents. Among its myriad of substituted congeners, indole-7-carboxylic acid and its derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the current state of research on indole-7-carboxylic acid derivatives, with a specific focus on their synthesis, multifaceted pharmacological applications, and the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery and development of next-generation therapeutics based on this versatile scaffold.

Introduction: The Strategic Importance of the Indole-7-Carboxylic Acid Moiety

The indole ring system is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds with significant biological properties.[1] The strategic placement of a carboxylic acid group at the 7-position of the indole nucleus imparts unique physicochemical properties that can be exploited for the design of targeted therapies. This functional group can serve as a handle for further chemical modifications, enabling the synthesis of diverse libraries of derivatives, including amides, esters, and hydrazones. Moreover, the carboxylic acid moiety can participate in key hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and specificity.

This guide will navigate the reader through the synthetic strategies employed to access these valuable compounds, explore their diverse pharmacological landscape with a focus on anticancer, antiviral, and anti-inflammatory applications, and delve into the molecular mechanisms that underpin their therapeutic potential.

Synthetic Strategies for Indole-7-Carboxylic Acid Derivatives

The efficient and versatile synthesis of indole-7-carboxylic acid and its derivatives is paramount for the exploration of their therapeutic potential. Several synthetic routes have been developed, each with its own advantages and limitations.

Synthesis of the Core Scaffold: Indole-7-Carboxylic Acid

A common precursor for many derivatives, indole-7-carboxylic acid, can be synthesized through various methods. One classical approach is the Fischer indole synthesis , which involves the acid-catalyzed cyclization of a phenylhydrazone derived from a suitable keto-ester.

Experimental Protocol: Fischer Indole Synthesis of a Precursor to Indole-7-Carboxylic Acid

This protocol outlines a general procedure for the synthesis of an indole-2-carboxylate, which can be further modified to yield the 7-carboxylic acid derivative.

Step 1: Formation of the Phenylhydrazone

-

To a solution of a substituted phenylhydrazine hydrochloride (1.0 eq) in ethanol, add a solution of an appropriate pyruvate ester (1.1 eq) in ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclization to the Indole Ring

-

The crude phenylhydrazone from the previous step is suspended in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

A Lewis acid catalyst, such as zinc chloride or polyphosphoric acid, is added to the suspension.

-

The reaction mixture is heated to a high temperature (typically 180-250 °C) for 1-3 hours, with continuous monitoring by TLC.

-

After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent like toluene and washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired indole-2-carboxylate.

Characterization: The structure of the synthesized indole derivative is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. For example, in the 1H NMR spectrum of an indole-2-carboxylate, characteristic signals for the indole protons and the ester group will be observed.

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group at the 7-position serves as a versatile anchor point for the synthesis of a wide array of derivatives.

Amide derivatives are frequently synthesized to enhance biological activity and modulate pharmacokinetic properties.

Experimental Protocol: Amide Coupling Reaction

-

To a solution of indole-7-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like HATU (1.2 eq) or EDC (1.2 eq) and an organic base such as diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the pure indole-7-carboxamide.[2]

Characterization: Successful amide formation can be confirmed by the appearance of a new N-H signal in the 1H NMR spectrum (for primary and secondary amines) and a characteristic amide carbonyl signal in the 13C NMR and IR spectra.

Esterification of the carboxylic acid can modulate lipophilicity and cell permeability.

Experimental Protocol: Fischer Esterification

-

Dissolve indole-7-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

After cooling, the excess alcohol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried, filtered, and concentrated to give the crude ester, which is then purified by column chromatography.[3]

Characterization: The formation of the ester is confirmed by the appearance of signals corresponding to the alkoxy group in the 1H and 13C NMR spectra.

Pharmacological Applications of Indole-7-Carboxylic Acid Derivatives

Derivatives of indole-7-carboxylic acid have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of indole-7-carboxylic acid derivatives.[4][5] These compounds have been shown to exert their effects through multiple mechanisms of action.[1]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Indole-7-carboxylic acid derivatives have been reported to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways that are often dysregulated in cancer.[1][6][7]

-

Induction of Apoptosis: Many indole derivatives have been shown to trigger programmed cell death in cancer cells.[8][9]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.[4][8]

-

Inhibition of Signaling Pathways: A critical mechanism of action for many anticancer indole derivatives is the inhibition of pro-survival signaling pathways, such as the NF-κB and PI3K/Akt/mTOR pathways.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected indole derivatives, highlighting their potency against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Compound A | Indole-aryl-amide | HT29 (Colon) | 0.96 | [8] |

| Compound B | Indole-aryl-amide | HeLa (Cervical) | 1.87 | [8] |

| Compound C | Indole-aryl-amide | MCF7 (Breast) | 0.84 | [8] |

| Compound D | 3-amino-1H-7-azaindole | HeLa (Cervical) | 3.7 | [4] |

| Compound E | 3-amino-1H-7-azaindole | HepG2 (Liver) | 8.0 | [4] |

| Compound F | 3-amino-1H-7-azaindole | MCF-7 (Breast) | 19.9 | [4] |

| Compound G | Quinoline-indole | Various | 0.002 - 0.011 | [4] |

Antiviral Activity

The indole scaffold is a key component of several approved antiviral drugs, and research into new indole-based antiviral agents remains an active area. Indole-7-carboxylic acid derivatives have shown promise as inhibitors of various viruses, including HIV and Hepatitis C virus (HCV).[10][11][12]

Mechanism of Action: Targeting Viral Replication

The antiviral activity of these compounds often stems from their ability to inhibit key viral enzymes or processes essential for viral replication. For instance, some indole derivatives have been identified as inhibitors of viral entry, reverse transcriptase, and integrase.

Quantitative Antiviral Activity Data

The following table presents the antiviral activity of representative indole derivatives.

| Compound ID | Derivative Type | Virus | Activity (EC50/IC50 in µM) | Reference |

| Compound H | Indole derivative | HIV-1 | 0.26 (average) | [10] |

| Compound I | Indole derivative | HIV-1 | 1.4 | [10] |

| Compound J | 5,6-dihydroxyindole carboxamide | HIV-1 integrase | 1.4 | [10] |

| Compound K | Indole derivative | HCV | 1.16 | [10] |

| Compound L | Indole derivative | HCV | 0.6 | [10] |

| Compound M | 7-azaindole derivative | SARS-CoV-2 | 9.08 | [13] |

| Compound N | 7-azaindole derivative | SARS-CoV-2 | 0.45 | [13] |

| Compound O | Indole-based ferulic acid derivative | SARS-CoV-2 | 70.85 | [14] |

| Compound P | Indole-based ferulic acid derivative | SARS-CoV-2 | 68.28 | [14] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical therapeutic goal. Indole-7-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[15][16][17][18][19][20][21]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[15][16][18][19][21] Additionally, some derivatives have been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[22][23][24][25][26][27]

Quantitative Anti-inflammatory Activity Data

The table below showcases the in vitro anti-inflammatory activity of selected indole derivatives.

| Compound ID | Derivative Type | Target/Assay | Activity (% Inhibition or IC50 in µM) | Reference |

| Compound Q | Indole Schiff base (3-nitrophenyl) | Carrageenan-induced paw edema | 61.99% (at 2h) | [18] |

| Compound R | Indole Schiff base (3,4-dimethoxyphenyl) | Carrageenan-induced paw edema | 61.47% (at 2h) | [18] |

| Compound S | Indole Schiff base (2,4,5-trimethoxyphenyl) | Carrageenan-induced paw edema | 62.69% (at 2h) | [18] |

| Compound T | Ursolic acid-indole derivative | NO inhibition | IC50 = 2.2 | [20] |

Signaling Pathway Modulation by Indole-7-Carboxylic Acid Derivatives

A deeper understanding of how these compounds interact with cellular signaling pathways is crucial for rational drug design and optimization.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory disorders.[22][25] Indole derivatives have been shown to inhibit NF-κB activation at multiple levels.[23][24][26][27]

Caption: Mechanism of COX-2 inhibition by indole-7-carboxylic acid derivatives.

Conclusion and Future Perspectives

Indole-7-carboxylic acid and its derivatives represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, viral infections, and inflammatory diseases underscores their significant potential. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the design of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on several key aspects:

-

Elucidation of Novel Mechanisms of Action: While the inhibition of pathways like NF-κB and COX-2 is well-documented, further investigation into other potential molecular targets will broaden the therapeutic applications of these compounds.

-

Development of More Efficient and Greener Synthetic Methodologies: The exploration of novel catalytic systems and flow chemistry approaches can lead to more sustainable and scalable syntheses.

-

In-depth Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their successful translation into the clinic.

-

Application of Computational Drug Design: The use of in silico methods can accelerate the discovery of new derivatives with enhanced activity and selectivity.

References

-